Imidazol-4-one-5-propionic acid Imidazol-4-one-5-propionic acid 4-Imidazolone-5-propionic acid, also known as 4-imidazolone-5-propanoate, belongs to the class of organic compounds known as imidazolyl carboxylic acids and derivatives. These are organic compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an imidazole ring. 4-Imidazolone-5-propionic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 4-imidazolone-5-propionic acid is primarily located in the cytoplasm. 4-Imidazolone-5-propionic acid participates in a number of enzymatic reactions. In particular, 4-Imidazolone-5-propionic acid can be converted into urocanic acid; which is catalyzed by the enzyme urocanate hydratase. In addition, 4-Imidazolone-5-propionic acid can be converted into formiminoglutamic acid through its interaction with the enzyme probable imidazolonepropionase. In humans, 4-imidazolone-5-propionic acid is involved in the histidine metabolism pathway. 4-Imidazolone-5-propionic acid is also involved in the metabolic disorder called the histidinemia pathway.
3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid is an imidazol-4-one having a 2-carboxyethyl substituent at the 5-position. It has a role as a mouse metabolite. It is an imidazolone and a monocarboxylic acid. It is a conjugate acid of a 5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide and a 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoate(1-).
Brand Name: Vulcanchem
CAS No.: 17340-16-8
VCID: VC0102080
InChI: InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3-4H,1-2H2,(H,9,10)(H,7,8,11)
SMILES: C1=NC(C(=O)N1)CCC(=O)O
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

Imidazol-4-one-5-propionic acid

CAS No.: 17340-16-8

Main Products

VCID: VC0102080

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

Imidazol-4-one-5-propionic acid - 17340-16-8

CAS No. 17340-16-8
Product Name Imidazol-4-one-5-propionic acid
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3-4H,1-2H2,(H,9,10)(H,7,8,11)
Standard InChIKey HEXMLHKQVUFYME-UHFFFAOYSA-N
SMILES C1=NC(C(=O)N1)CCC(=O)O
Canonical SMILES C1=NC(C(=O)N1)CCC(=O)O
Physical Description Solid
Description 4-Imidazolone-5-propionic acid, also known as 4-imidazolone-5-propanoate, belongs to the class of organic compounds known as imidazolyl carboxylic acids and derivatives. These are organic compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an imidazole ring. 4-Imidazolone-5-propionic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 4-imidazolone-5-propionic acid is primarily located in the cytoplasm. 4-Imidazolone-5-propionic acid participates in a number of enzymatic reactions. In particular, 4-Imidazolone-5-propionic acid can be converted into urocanic acid; which is catalyzed by the enzyme urocanate hydratase. In addition, 4-Imidazolone-5-propionic acid can be converted into formiminoglutamic acid through its interaction with the enzyme probable imidazolonepropionase. In humans, 4-imidazolone-5-propionic acid is involved in the histidine metabolism pathway. 4-Imidazolone-5-propionic acid is also involved in the metabolic disorder called the histidinemia pathway.
3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid is an imidazol-4-one having a 2-carboxyethyl substituent at the 5-position. It has a role as a mouse metabolite. It is an imidazolone and a monocarboxylic acid. It is a conjugate acid of a 5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide and a 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoate(1-).
Synonyms imidazol-4-one-5-propionic acid
PubChem Compound 128
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator